1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)urea
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Overview
Description
1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of 1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1,3-benzothiazole with benzyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the urea linkage .
Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis . These methods are advantageous as they reduce reaction times and minimize the use of hazardous reagents.
Chemical Reactions Analysis
1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or other reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)urea involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)urea can be compared with other benzothiazole derivatives and similar compounds such as:
Benzimidazole derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Thiourea derivatives: Compounds like 1-Benzyl-3-(2-methyl-benzoyl)-thiourea have similar structural features and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
Molecular Formula |
C16H15N3OS |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)urea |
InChI |
InChI=1S/C16H15N3OS/c1-11-18-14-8-7-13(9-15(14)21-11)19-16(20)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,19,20) |
InChI Key |
OCMLQLOOLNQOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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